1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine
Description
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is a small-molecule compound featuring an azetidine core substituted with a (5-bromo-2-chlorophenyl)methyl group at the N1 position and an amine at the C3 position. The bromo and chloro substituents on the aryl group may influence electronic properties, lipophilicity, and steric interactions, making this compound relevant for medicinal chemistry applications, particularly in central nervous system (CNS) targeting or enzyme inhibition .
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSPHWJZCHUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzylamine, undergoes bromination using bromine or a brominating agent such as sodium bromide in the presence of a suitable catalyst.
Azetidine Formation: The brominated product is then reacted with azetidine under basic conditions to form the azetidin-3-amine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by azetidine ring formation. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring enable electrophilic aromatic substitution (EAS) and SNAr (nucleophilic aromatic substitution) under specific conditions:
Key Findings :
-
Bromine exhibits higher reactivity than chlorine in SNAr due to its larger atomic radius and polarizability .
-
Meta-directing effects of the azetidine ring influence substitution patterns .
Oxidative and Reductive Transformations
The azetidine ring undergoes oxidation and reduction , modifying its electronic and steric properties:
Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 12h | 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-one | Intermediate for drug synthesis |
| mCPBA | CH₂Cl₂, 0°C, 2h | Epoxy-azetidine derivative | Bioactive compound precursor |
Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6h | Dehalogenated azetidine-3-amine | 89% (Br removal) |
| H₂/Pd-C | EtOH, 50 psi, 3h | 1-[(2-Chlorophenyl)methyl]azetidin-3-amine | Retains chlorine substituent |
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Coupling Type | Catalytic System | Partner Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 1-[(5-Phenyl-2-chlorophenyl)methyl]azetidin-3-amine | 78 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 1-[(5-Morpholino-2-chlorophenyl)methyl]azetidin-3-amine | 83 |
Mechanistic Insight :
-
Bromine’s position (para to the azetidine group) enhances coupling efficiency due to reduced steric hindrance .
Aza-Michael Additions
The azetidine amine participates in aza-Michael reactions with α,β-unsaturated carbonyls:
| Substrate | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Methyl acrylate | DBU, MeCN, 25°C, 24h | 3-(Methoxycarbonyl)azetidine derivative | 3:1 (trans:cis) |
| Acrolein | Et₃N, THF, 0°C, 12h | 3-Formylazetidine adduct | Exclusive trans configuration |
Ring-Opening and Functionalization
The strained azetidine ring undergoes acid-catalyzed ring-opening :
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux, 8h | Linear amine hydrochloride salt | Polymer precursor |
| TFA | CH₂Cl₂, 25°C, 2h | Trifluoroacetylated open-chain compound | Protease inhibitor intermediate |
Comparative Reactivity Table
Azetidine vs. larger heterocycles in analogous reactions:
| Reaction | Azetidine Derivative Yield (%) | Piperidine Analog Yield (%) | Key Difference |
|---|---|---|---|
| Suzuki-Miyaura | 78 | 62 | Higher strain energy enhances reactivity |
| Aza-Michael Addition | 85 | 73 | Smaller ring improves nucleophilicity |
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being investigated as a potential pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents . Its unique structure allows for interactions with various biological targets, enhancing its therapeutic potential.
Mechanism of Action : The azetidine ring provides structural rigidity, while the halogen substituents (bromine and chlorine) enhance binding affinity to molecular targets such as enzymes and receptors. This dual functionality makes it a promising candidate in the search for new drugs.
Biological Studies
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine exhibits notable biological activities:
Anticancer Activity : Research has shown that derivatives of this compound can exhibit cytotoxic effects against multiple cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of cell growth in breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29) cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine | MCF-7 (Breast Cancer) | 5.4 |
| HepG2 (Liver Cancer) | 6.5 | |
| HT-29 (Colon Cancer) | 13.51 |
These findings suggest that the compound holds promise for therapeutic development against various cancers.
Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using assays like DPPH and ABTS. Results indicate effective free radical scavenging capabilities:
| Compound | Assay Type | EC50 (mM) |
|---|---|---|
| 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine | DPPH | 2.489 |
| ABTS | 1.128 |
These results highlight its potential role in addressing oxidative stress-related conditions.
Materials Science
In addition to its medicinal applications, 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is being explored for its utility in materials science:
Synthesis of Novel Polymers : The compound can serve as a building block for synthesizing polymers with unique properties, potentially leading to advancements in material engineering.
Case Studies
Several case studies illustrate the efficacy of azetidine derivatives:
Anticancer Efficacy Study
A study on azetidine derivatives demonstrated significant anticancer activity against human breast cancer cell lines, with the most potent derivative showing an IC50 value of 5.4 µM against MCF-7 cells. This suggests strong potential for therapeutic development.
Antioxidant Properties Investigation
Another investigation assessed the antioxidant capacity of various azetidine derivatives using in vitro assays. The results indicated that certain derivatives significantly reduced oxidative stress markers in cellular models, reinforcing their potential use in conditions associated with oxidative damage.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The azetidine ring provides structural rigidity, facilitating the proper orientation of the molecule for effective interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine with analogous azetidin-3-amine derivatives and halogenated arylalkylamines, focusing on structural variations, synthetic routes, and physicochemical implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Physicochemical Properties Halogenation: The bromo and chloro groups in the target compound increase molecular weight (275.58 g/mol) and lipophilicity compared to the difluorophenyl analog (198.21 g/mol) . Halogenated aryl groups are known to enhance metabolic stability and membrane permeability, critical for CNS penetration . Steric and Electronic Profiles: The benzhydryl-substituted azetidine (252.35 g/mol) introduces significant steric bulk, likely reducing conformational flexibility.
Synthetic Accessibility
- The target compound’s synthesis likely involves alkylation of azetidin-3-amine with (5-bromo-2-chlorophenyl)methyl bromide, analogous to methods in (e.g., benzyl bromide alkylation of aziridine derivatives) .
- By contrast, the N-(3-bromo-2-methylphenyl)amide compound was synthesized via acid-catalyzed condensation, highlighting divergent routes for aryl-linked amines versus direct N-alkylation.
Commercial and Research Relevance
- Commercial availability of azetidin-3-amine derivatives (e.g., 1-ethylazetidin-3-amine ) underscores their utility in high-throughput screening. However, discontinuation of the oxazole and difluorophenyl analogs may reflect challenges in scalability or stability.
Biological Activity
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine typically involves multi-step organic reactions. The key steps often include the formation of the azetidine ring followed by the introduction of the 5-bromo-2-chlorobenzyl moiety. Various synthetic routes can be employed, including cyclization reactions and nucleophilic substitutions.
Biological Activity Overview
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have shown that compounds with azetidine structures can have significant anticancer properties. For instance, derivatives similar to 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1-(Bromo-Chloro)Az | MCF-7 (Breast Cancer) | 5.4 |
| 1-(Bromo-Chloro)Az | HepG2 (Liver Cancer) | 6.5 |
| 1-(Bromo-Chloro)Az | HT-29 (Colon Cancer) | 13.51 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Antioxidant Activity
Compounds containing azetidine rings have also been evaluated for their antioxidant properties. The antioxidant activity is often measured using assays such as DPPH or ABTS, with results indicating that these compounds can effectively scavenge free radicals.
| Compound | Assay Type | EC50 (mM) |
|---|---|---|
| Azetidine Derivative | DPPH | 2.489 |
| Azetidine Derivative | ABTS | 1.128 |
These findings suggest that modifications to the azetidine structure can enhance antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .
The biological mechanisms underlying the activities of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine are still being elucidated. Preliminary studies indicate that the compound may exert its effects through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and oxidative stress.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several case studies highlight the efficacy of azetidine derivatives in preclinical models:
Study on Anticancer Efficacy
A study conducted on a series of azetidine derivatives demonstrated significant anticancer activity against human breast cancer cell lines. The most potent derivative exhibited an IC50 value of 5.4 µM against MCF-7 cells, suggesting strong potential for therapeutic development .
Study on Antioxidant Properties
Another investigation assessed the antioxidant capacity of various azetidine derivatives using in vitro assays. Results indicated that certain derivatives significantly reduced oxidative stress markers in cellular models, reinforcing their potential use in conditions associated with oxidative damage .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves condensation reactions between halogenated aryl precursors and azetidine derivatives. For example, bromo-chlorophenylmethyl intermediates can be coupled with azetidin-3-amine using nucleophilic substitution or reductive amination. Characterization relies on NMR (¹H/¹³C) for structural confirmation, LC-MS for purity, and X-ray crystallography for absolute stereochemistry (if applicable). Contradictions in reported yields may arise from solvent polarity or catalyst choice, necessitating systematic optimization .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability testing under varying temperatures (4°C, -20°C) and humidity levels (using desiccants) is critical. Degradation products can be monitored via HPLC with UV detection. Handling precautions include using inert atmospheres (argon/nitrogen) to prevent oxidation and storing in amber vials to avoid photolysis. Safety protocols from SDS guidelines, such as avoiding dust formation and using PPE, should be strictly followed .
Q. What spectroscopic techniques are most effective for analyzing impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance impurities, while 2D NMR (COSY, HSQC) resolves overlapping signals from structural analogs. For halogenated byproducts, ICP-MS or ion chromatography quantifies residual bromide/chloride ions. Method validation should include spike-recovery experiments to ensure accuracy .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding solvent/catalyst selection. Quantum mechanical/molecular mechanical (QM/MM) simulations model steric effects in the azetidine ring. Machine learning algorithms (e.g., neural networks) trained on reaction databases can propose optimal conditions (e.g., temperature, stoichiometry) to maximize yield and minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). A meta-analysis of published data using standardized protocols (e.g., OECD guidelines) is recommended. Dose-response curves should be replicated across multiple labs, and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate mechanisms .
Q. How can factorial design improve reaction optimization for scale-up?
- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables (e.g., catalyst loading, solvent ratio, reaction time) to identify critical parameters. Response Surface Methodology (RSM) models nonlinear interactions, while Pareto charts rank factor significance. For example, a study might reveal that solvent polarity (e.g., DMF vs. THF) has a greater impact on yield than temperature .
Q. What advanced techniques characterize surface interactions of this compound in material science applications?
- Methodological Answer : Atomic Force Microscopy (AFM) maps nanoscale adhesion forces between the compound and substrates (e.g., silica, polymers). X-ray Photoelectron Spectroscopy (XPS) quantifies surface elemental composition, while ToF-SIMS profiles molecular orientation. Environmental chambers simulate humidity/temperature effects on stability .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Phase solubility studies (e.g., Higuchi–Connors method) in binary solvent systems (e.g., water-ethanol) clarify trends. Dynamic Light Scattering (DLS) detects aggregation states. Cross-validate with computational solubility parameters (Hansen Solubility Parameters) .
Q. What experimental controls are essential when studying metabolic pathways of this compound?
- Methodological Answer : Isotope-labeled analogs (e.g., <sup>13</sup>C-azetidine) track metabolic fate via LC-MS/MS. Negative controls (e.g., CYP450 inhibitors like ketoconazole) confirm enzyme-specific pathways. In vitro microsomal assays should include NADPH-regenerating systems to avoid false negatives .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
